molecular formula C17H12F2N2O B13721056 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B13721056
M. Wt: 298.29 g/mol
InChI Key: MQFVVXVZEVYNNM-UHFFFAOYSA-N
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Description

1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of fluorine atoms on both the benzyl and phenyl rings, which can significantly influence its chemical properties and reactivity. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions One common method involves the condensation of 2-fluorobenzyl hydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized under acidic conditions to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atoms on the benzyl and phenyl rings can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, Thiols

Major Products

    Oxidation: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazoles depending on the nucleophile used

Scientific Research Applications

1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their function.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Fluorobenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(2-Fluorobenzyl)-5-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde
  • 1-(2-Fluorobenzyl)-5-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

1-(2-Fluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of fluorine atoms on both the benzyl and phenyl rings. This positioning can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the aldehyde group at the 4-position of the pyrazole ring also adds to its uniqueness, providing a reactive site for further chemical modifications.

Properties

Molecular Formula

C17H12F2N2O

Molecular Weight

298.29 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-[(2-fluorophenyl)methyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C17H12F2N2O/c18-15-7-5-12(6-8-15)17-14(11-22)9-20-21(17)10-13-3-1-2-4-16(13)19/h1-9,11H,10H2

InChI Key

MQFVVXVZEVYNNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=C(C=N2)C=O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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